N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine
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Overview
Description
N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine typically involves the reaction of 4-methylphenylpiperazine with a suitable aldehyde or ketone to form the corresponding imine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the imine formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography can help in achieving high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxyphenyl)piperazin-1-yl)methylbenzamide
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N3 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C20H23N3/c1-18-9-11-20(12-10-18)22-14-16-23(17-15-22)21-13-5-8-19-6-3-2-4-7-19/h2-13H,14-17H2,1H3 |
InChI Key |
LNDKKPIKNYVGHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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